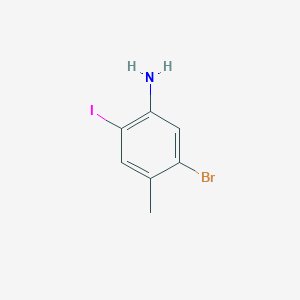

5-ブロモ-2-ヨード-4-メチルアニリン

概要

説明

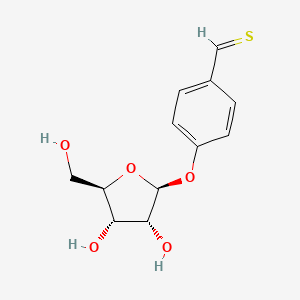

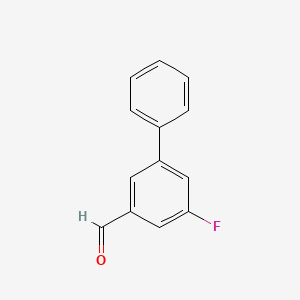

5-Bromo-2-iodo-4-methylaniline is a chemical compound with the molecular formula C7H7BrIN . It is used as a reagent in the synthesis of various compounds .

Synthesis Analysis

The synthesis of 5-Bromo-2-iodo-4-methylaniline involves several steps. A detailed procedure can be found in the Organic Syntheses Procedure . The process involves the use of paraformaldehyde, hydroxylamine hydrochloride, sodium acetate, and other reagents .Molecular Structure Analysis

The molecular weight of 5-Bromo-2-iodo-4-methylaniline is approximately 311.94 . More details about its structure can be found in the ChemSpider database .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-iodo-4-methylaniline are complex and involve multiple steps. For instance, the Organic Syntheses Procedure describes a reaction that involves the generation of HCN as a side product .科学的研究の応用

蛍光誘導体の合成

5-ブロモ-2-ヨード-4-メチルアニリンは、高度に蛍光を発する固体状態の非対称スピロシラビフルオレン誘導体の合成における重要な中間体として使用できます 。これらの誘導体は、有機発光ダイオード(OLED)や太陽電池など、オプトエレクトロニクスで潜在的な用途があります。

結晶学的研究

この化合物は、結晶学的研究に使用できます。 タイトル化合物の非対称ユニットC7H7BrINは、2つの独立した分子を含み、これらの分子は、アミノ基間の弱いN—H N水素結合相互作用によって結合しています 。これにより、化合物の分子構造と結合に関する貴重な洞察が得られます。

Safety and Hazards

The safety data sheet for 5-Bromo-2-iodo-4-methylaniline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .

Relevant Papers One relevant paper is “Synthesis of indole derivatives as prevalent moieties present in selected alkaloids” which discusses the construction of indoles as a moiety in selected alkaloids .

作用機序

Target of Action

It’s worth noting that anilines and their derivatives are often used in the synthesis of pharmaceuticals, dyes, and polymers, suggesting a broad range of potential targets .

Mode of Action

The mode of action of 5-Bromo-2-iodo-4-methylaniline is likely dependent on its chemical structure and the specific context in which it is used. For instance, it may act as a building block in the synthesis of more complex molecules, participating in reactions such as the Suzuki–Miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, widely used in organic chemistry .

Biochemical Pathways

As a component in the synthesis of various compounds, it could indirectly influence numerous biochemical pathways depending on the final product .

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also reported to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

The molecular and cellular effects of 5-Bromo-2-iodo-4-methylaniline are largely dependent on the context in which it is used. As a building block in the synthesis of other compounds, its effects would be seen in the properties of the resulting molecules .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-iodo-4-methylaniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which it may participate, is known to be sensitive to the presence of water and oxygen . Furthermore, the compound’s reactivity can be affected by temperature and pH .

特性

IUPAC Name |

5-bromo-2-iodo-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHBWANSFWMHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1450110.png)

![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)

![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)